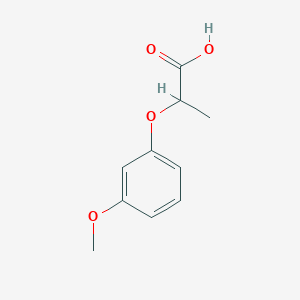
2-(3-Methoxyphenoxy)propanoic acid
Übersicht
Beschreibung
2-(3-Methoxyphenoxy)propanoic acid, also known as Lactisole, is an antagonist of sweet taste receptors, reducing both sweetness intensity and persistence . It blocks the activation of the sweet taste receptor T1R3 by natural and synthetic sweeteners and increases the inhibition of T1R2 by umami compounds .
Molecular Structure Analysis
The molecular formula of this compound is C10H12O4 . Its molecular weight is 196.200 Da . The structure contains a benzene ring conjugated to a propanoic acid .Wissenschaftliche Forschungsanwendungen
Electrochemical Hydrogenation in Organic Synthesis
Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids can produce 3-(methoxyphenyl)propanoic acids in nearly quantitative yield. This process, utilizing electrocatalytic hydrogenation at a Ni cathode or direct electroreduction, highlights the role of 2-(3-Methoxyphenoxy)propanoic acid in organic synthesis, especially in electrosynthesis methodologies (Korotaeva et al., 2011).
Renewable Building Blocks in Material Science
Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block in material science. Its reaction with bio-based amines forms benzoxazine end-capped molecules, paving the way for sustainable alternatives in the creation of materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).
Food Quality and Safety
In food science, methods have been developed for determining sodium 2-(4-methoxyphenoxy) propanoate in foods, indicating the importance of this compound in food quality and safety measures. This involves solid-phase extraction and high-performance liquid chromatography, underlining its relevance in food analysis (Ma Jian-min, 2014).
Anti-inflammatory Research
Research on compounds like 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid, isolated from Eucommia ulmoides Oliv. leaves, shows potential for anti-inflammatory applications. This highlights the role of related compounds in exploring novel anti-inflammatory agents (Ren et al., 2021).
Phytotoxicity and Genotoxicity
Studies on cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, assess their phytotoxic and genotoxic effects. This research is crucial in understanding the environmental impact of such compounds (Jităreanu et al., 2013).
Sweetness Inhibition in Food Science
In the context of food science, the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) has been studied for its specific inhibitory effects on sweet taste, demonstrating its utility in modifying food flavors (Johnson et al., 1994).
Lignin Research
Research on lignin model glycosides includes the study of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propyl β-D-glucopyranosides, highlighting the compound's relevance in understanding lignin and its derivatives (Helm et al., 1997).
Wirkmechanismus
Target of Action
The primary target of 2-(3-Methoxyphenoxy)propanoic acid is the sweet taste receptor T1R3 . This receptor plays a crucial role in the perception of sweetness in the human gustatory system.
Mode of Action
This compound interacts with its target, the sweet taste receptor T1R3, by inhibiting its activation . This interaction results in a reduction of the sweetness response of all stimuli tested .
Biochemical Pathways
It is known that the compound’s action on the sweet taste receptor t1r3 can lead to changes in the perception of sweetness . The downstream effects of this action could potentially influence various metabolic processes related to sugar intake and energy balance.
Pharmacokinetics
As a carboxylic acid, it is likely to undergo metabolism via conversion to a coenzyme a (coa) derivative, which is a common metabolic pathway for carboxylic acids .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of sweetness intensity and persistence . This effect is specific to sweet taste, with no observed reduction in bitterness intensity or persistence at the concentrations of the compound employed in studies .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(3-Methoxyphenoxy)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with sweet taste receptors, specifically blocking the activation of the sweet taste receptor T1R3 by natural and synthetic sweeteners . This interaction is crucial in understanding the compound’s role in taste modulation. Additionally, this compound may interact with other biomolecules, affecting their biochemical pathways and functions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in yeast cells, propionic acid, a related compound, disrupts endocytosis, cell cycle, and cellular respiration . Although specific studies on this compound are limited, it is likely that it may have similar effects on cellular processes, given its structural similarity to propionic acid.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, it blocks the activation of the sweet taste receptor T1R3, thereby inhibiting the perception of sweetness . This competitive inhibition mechanism is essential for understanding how the compound modulates taste and other biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Studies on similar compounds have shown that their stability, degradation, and long-term effects on cellular function can vary. For example, the sweetness inhibitor 2-(4-methoxyphenoxy)propanoic acid has been found to reduce sweetness intensity and persistence over time . These temporal effects are crucial for understanding the compound’s long-term impact on biochemical and cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on related compounds have shown that varying dosages can lead to different threshold effects and potential toxic or adverse effects at high doses. For instance, the sodium salt of 2-(4-methoxyphenoxy)propanoic acid has been studied for its effects on sweetness intensity at different concentrations . Understanding these dosage effects is essential for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be involved in the metabolism of flavan-3-ols, which are derivatives of flavans and include compounds like catechin and epicatechin . These interactions are crucial for understanding the compound’s role in metabolic processes and its potential impact on health and disease.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. For instance, similar compounds have been shown to interact with transporters that facilitate their movement across cell membranes . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy in various applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within the cell. For example, similar compounds have been found to localize in specific cellular compartments, affecting their biochemical and cellular functions . Understanding these localization patterns is crucial for determining the compound’s role in cellular processes and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-4-8(6-9)13-2/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVOEPJGKZAZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326039 | |
| Record name | 2-(3-Methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7309-52-6 | |
| Record name | 7309-52-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Methoxyphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






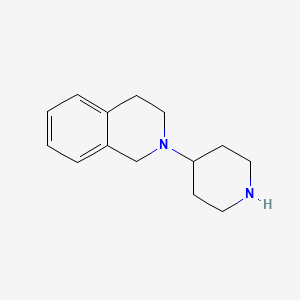

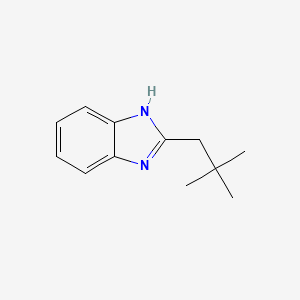

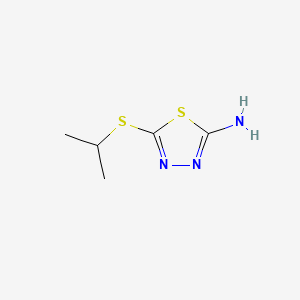
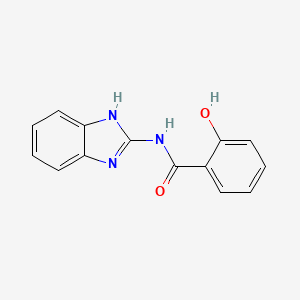

![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)

![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)
